N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 25875-99-4
VCID: VC0014780
InChI: InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1
SMILES: CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O
Molecular Formula: C12H19NO8
Molecular Weight: 305.28 g/mol

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

CAS No.: 25875-99-4

Reference Standards

VCID: VC0014780

Molecular Formula: C12H19NO8

Molecular Weight: 305.28 g/mol

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester - 25875-99-4

CAS No. 25875-99-4
Product Name N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Molecular Formula C12H19NO8
Molecular Weight 305.28 g/mol
IUPAC Name methyl (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Standard InChI InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1
Standard InChIKey SPILYXOSOLBQAQ-CNYIRLTGSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)O
SMILES CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O
Canonical SMILES CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O
Synonyms D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-3,5-dideoxy-, methyl ester; 2,3-Dehydro-N-acetylneuraminic acid methyl ester
PubChem Compound 10935625
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator